molecular formula C12H13FN2O3 B143861 (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide CAS No. 139071-79-7

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

Cat. No. B143861
M. Wt: 252.24 g/mol
InChI Key: RUKDAFXYNGLEBZ-NSHDSACASA-N
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Description

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, often referred to as FOP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds, which are known for their broad spectrum of antimicrobial activity. FOP is a chiral molecule, meaning it has two different configurations, and has been used in a variety of laboratory experiments to study its properties and applications.

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, including compounds similar to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, have shown potent antibacterial activities. They exhibit a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996).

Polymorphism and Structural Analysis

The polymorphic nature of similar compounds has been studied, revealing different structural forms. For example, linezolid, an oxazolidinone antibiotic structurally related to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, exists in multiple polymorphic forms, which have been characterized using single-crystal X-ray diffraction and other methods (Maccaroni et al., 2008).

Synthesis and Modifications

Efforts in synthesizing and modifying oxazolidinones have been extensive. Research has focused on developing new methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, which have shown diverse biological activities (Yang Chao, 2008). Additionally, novel synthesis methods have been explored for stable isotope-labeled analogs of related antibacterial agents (Lin & Weaner, 2012).

Drug Delivery and Controlled Release

Studies have also investigated the incorporation of similar oxazolidinone compounds into drug delivery systems. For example, Linezolid, another oxazolidinone, has been embedded in poly(ϵ-caprolactone) membranes for controlled release, indicating potential applications in topical drug delivery (Tammaro et al., 2015).

Spectroscopic Characterization

Spectroscopic methods like FT-IR, Raman, ECD, and NMR have been applied to study the identification and optical purity of oxazolidinone derivatives, providing important insights into their molecular structure and behavior (Michalska et al., 2017).

Antibacterial Evaluation of Novel Derivatives

Novel derivatives of oxazolidinones have been synthesized and evaluated for their antibacterial activity, showing promising results against various resistant bacteria (Varshney et al., 2009).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling amides and oxazolidinones. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. The specific safety and hazard information would depend on the particular compound and should be available in its Material Safety Data Sheet (MSDS).


Future Directions

The field of organic chemistry is always advancing, and new methods for synthesizing and modifying compounds like amides and oxazolidinones are continually being developed. For example, research is being conducted on the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation4.


Please note that this is a general overview and may not apply directly to “(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide”. For specific information about this compound, further research would be needed.


properties

IUPAC Name

N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDAFXYNGLEBZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463072
Record name (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

CAS RN

139071-79-7
Record name (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Perrault, BA Pearlman, DB Godrej… - … process research & …, 2003 - ACS Publications
Since 1993, a significant process research and development effort directed towards the large-scale synthesis of oxazolidinone antibacterial agents has been ongoing in both Early …
Number of citations: 104 pubs.acs.org

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